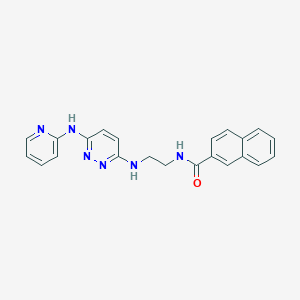
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide, also known as GSK2830371, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in clinical trials.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development of cancer, inflammation, and fibrosis. By inhibiting BRD4, this compound can prevent the growth of cancer cells and reduce inflammation and fibrosis (Stevens et al., 2013; Ruprecht et al., 2019).
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation and fibrosis in animal models. This compound has also been shown to have minimal toxicity in animal studies (Stevens et al., 2013; Ruprecht et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide in lab experiments is its specificity for BRD4. This compound has been shown to selectively inhibit BRD4 without affecting other proteins, which makes it a useful tool for studying the role of BRD4 in disease development. One limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings (Stevens et al., 2013; Ruprecht et al., 2019).
Future Directions
There are several future directions for the study of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide. One direction is the further development of this compound for use in clinical trials. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer, inflammation, and fibrosis. Additionally, the role of BRD4 in other diseases could be studied using this compound as a tool (Stevens et al., 2013; Ruprecht et al., 2019).
Conclusion
This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease development. Further research is needed to develop this compound for clinical use and to study its potential use in combination with other drugs.
Synthesis Methods
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide involves several steps. The first step is the synthesis of 6-(pyridin-2-ylamino)pyridazine, which is then coupled with 2-naphthoyl chloride to form the final product. The synthesis of this compound has been described in detail in a research paper by GSK scientists (Stevens et al., 2013).
Scientific Research Applications
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and fibrosis. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and fibrosis in animal models (Stevens et al., 2013; Ruprecht et al., 2019).
properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(18-9-8-16-5-1-2-6-17(16)15-18)25-14-13-24-20-10-11-21(28-27-20)26-19-7-3-4-12-23-19/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJJWQKSITGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2786420.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2786422.png)
![N-Ethyl-N-[2-[methyl-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2786423.png)

![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2786425.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)

![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2786438.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide](/img/structure/B2786441.png)
![Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2786442.png)